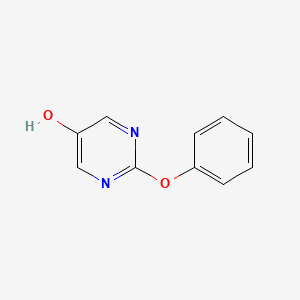
3-Acetyl-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-5-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the third position and a methyl group at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 3-Acetyl-5-methylbenzaldehyde can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. For instance, the reaction between 3-methylbenzaldehyde and acetone under basic conditions can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and selectivity .
化学反应分析
Types of Reactions: 3-Acetyl-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: 3-Acetyl-5-methylbenzoic acid.
Reduction: 3-(1-Hydroxyethyl)-5-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Acetyl-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-Acetyl-5-methylbenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, its aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
相似化合物的比较
Benzaldehyde: Lacks the acetyl and methyl groups, making it less reactive in certain reactions.
3-Methylbenzaldehyde: Similar structure but without the acetyl group, affecting its reactivity and applications.
3-Acetylbenzaldehyde:
Uniqueness: 3-Acetyl-5-methylbenzaldehyde is unique due to the presence of both acetyl and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
3-acetyl-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-6H,1-2H3 |
InChI 键 |
ASCHOJMZRIDNTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


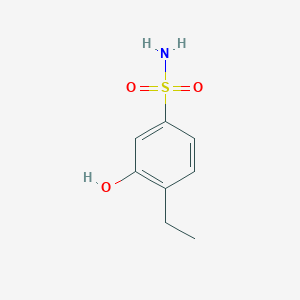
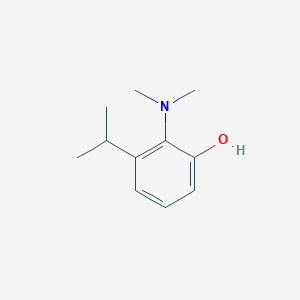
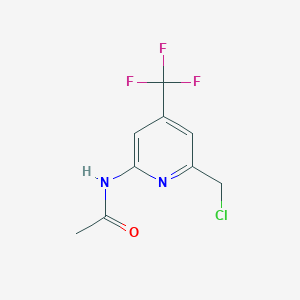

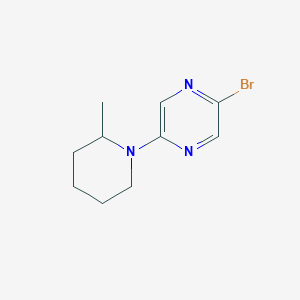

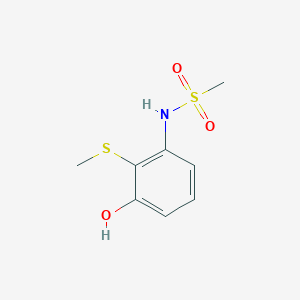
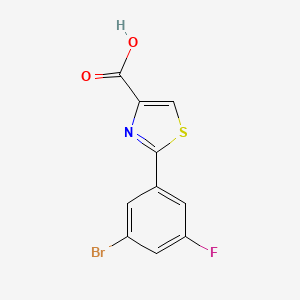
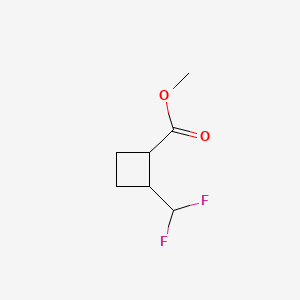
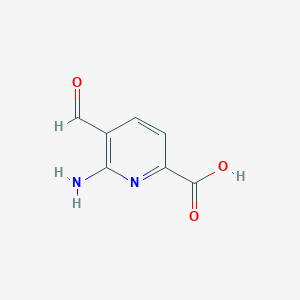
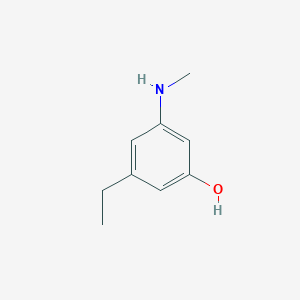
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)

